4-(3-Morpholin-4-ylpropylamino)-1,1-dioxothiolan-3-ol;hydrochloride
Overview
Description
4-(3-Morpholin-4-ylpropylamino)-1,1-dioxothiolan-3-ol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a thiolane ring, and a hydrochloride group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholin-4-ylpropylamino)-1,1-dioxothiolan-3-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of morpholine with a suitable alkylating agent to introduce the propylamino group. This intermediate is then reacted with a thiolane derivative under controlled conditions to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Morpholin-4-ylpropylamino)-1,1-dioxothiolan-3-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfone to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
4-(3-Morpholin-4-ylpropylamino)-1,1-dioxothiolan-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(3-Morpholin-4-ylpropylamino)-1,1-dioxothiolan-3-ol;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiolane ring may also play a role in binding to target molecules, while the hydrochloride group enhances the compound’s solubility and stability in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound also contains a morpholine ring and exhibits similar reactivity.
3-Morpholin-4-ylpropoxyphthalonitrile: Another compound with a morpholine ring, used in the synthesis of phthalocyanines.
3-Morpholin-4-ylpropylaminoacetic acid ethyl ester: Shares the morpholine and propylamino groups, with different applications.
Uniqueness
4-(3-Morpholin-4-ylpropylamino)-1,1-dioxothiolan-3-ol;hydrochloride is unique due to the presence of the thiolane ring and the hydrochloride group, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for versatile applications in various fields of research .
Properties
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-1,1-dioxothiolan-3-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S.ClH/c14-11-9-18(15,16)8-10(11)12-2-1-3-13-4-6-17-7-5-13;/h10-12,14H,1-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMMXQBWJQGHEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2CS(=O)(=O)CC2O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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